3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol

ATR activation HIF-1α accumulation P53 phosphorylation

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol (CAS 466663-12-7) is an ingenane-type diterpenoid ester isolated from the roots of Euphorbia kansui. It belongs to the class of tigliane and ingenane diterpenoids, characterized by a tetracyclic 4/7/6/3 ring system.

Molecular Formula C32H44O7
Molecular Weight 540.7 g/mol
Cat. No. B1640341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol
Molecular FormulaC32H44O7
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C
InChIInChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1
InChIKeySYXKKJDQNXPUSI-HDJUQUQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol: An Ingenane Diterpenoid for Targeted Oncology and Natural Product Research Procurement


3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol (CAS 466663-12-7) is an ingenane-type diterpenoid ester isolated from the roots of Euphorbia kansui . It belongs to the class of tigliane and ingenane diterpenoids, characterized by a tetracyclic 4/7/6/3 ring system . This compound is specifically identified as a topoisomerase I catalytic inhibitor and has been employed as a research tool in studies investigating DNA damage response (DDR) pathways under hypoxic tumor microenvironments [1]. The compound is available from specialized natural product vendors at analytical purity (≥98%) , and limited quantitative comparative data exists against its closest isomer, 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, in the context of ATR-mediated signaling [1].

Hypoxia DDR

Topoisomerase I catalytic inhibition in hypoxia tumor models

Pathway study

ATR-mediated P53/HIF-1α signaling under replication stress

Analytical standard

High-purity reference for chromatographic method development

Why Generic Ingenol Derivatives Cannot Substitute 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol in Hypoxia-Specific DDR Research


Ingenol diterpenoids exhibit diverse biological activities, but their efficacy is exquisitely sensitive to the specific geometric configuration of their ester side chains. The target compound, featuring a 2'E,4'E-decadienoyl moiety at the 3-O position and an acetyl group at the 20-O position, is not interchangeable with its closely related 2'E,4'Z isomer (3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol) nor with analogs lacking the 20-O-acetyl substitution [1]. Research demonstrates that the 2'E,4'E configuration uniquely influences the degree of ATR activation, leading to a distinct interplay between P53 phosphorylation and HIF-1α accumulation under hypoxic conditions compared to the 2'E,4'Z isomer [1]. Furthermore, the presence and position of acyl groups critically impact antiproliferative potency, as evidenced by structure-activity relationship (SAR) studies on related ingenol esters [2]. Therefore, generic substitution with a different ingenol derivative would introduce uncontrolled variability in mechanistic studies and invalidate quantitative comparisons in hypoxia-driven cancer models.

2'E,4'E geometric configuration drives hypoxia-selective ATR activation; 2'E,4'Z isomer may shift DDR response profile.

20-O-acetyl group absence reduces antiproliferative potency; non-acetylated analogs may not replicate pathway engagement.

Quantitative Differentiation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol: Evidence for Hypoxia-Selective ATR Activation


Differential Activation of ATR-Mediated P53 Phosphorylation and HIF-1α Accumulation Under Hypoxia vs. 2'E,4'Z Isomer

In a direct head-to-head study using Panc-1 cells, 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol (3EE,20Ac-ingenol) induced a higher degree of P53 phosphorylation and additional HIF-1α and P53 accumulation in response to replication stress-induced DDR activation under hypoxic conditions compared to its 2'E,4'Z isomer (3EZ,20Ac-ingenol) [1]. The study explicitly examined whether 3EE,20Ac-ingenol might induce a higher degree of these effects than under normoxic conditions or compared to previous data on the 3EZ,20Ac-ingenol isomer [1].

Hypoxia ATR Activation
Head-to-head
Higher P53 phosphorylation and HIF-1α accumulation vs 2'E,4'Z isomer in Panc-1 cells

Supports hypoxia-selective DDR pathway interpretation

Reported endpoint context; requires validation in other models

ATR activation HIF-1α accumulation P53 phosphorylation DNA damage response hypoxia

Cytotoxicity Profile in Human Cancer Cell Lines: Class-Level Potency of Ingenol Diterpenoids

While no direct head-to-head quantitative cytotoxicity data (IC50) for the target compound alone is available in the accessed literature, class-level evidence from related ingenol diterpenoids isolated from Euphorbia kansui provides a baseline for expected potency. A bioactivity-guided isolation study reported that 12 ingenol-type diterpenoids exhibited weak to moderate cytotoxicities against Bel-7402, Bel-7402/5FU, BGC-823, and SGC-7901 cell lines, whereas jatrophane-type diterpenoids displayed no antiproliferative effects [1]. Structure-activity relationship (SAR) analysis using pIC50 values indicated that antiproliferative effects correlate with molecular descriptors such as HOMO energy and polar surface area [1].

Cell Cytotoxicity Class
Class-level
Ingenol-type diterpenoids show weak-moderate cytotoxicity vs jatrophane-type (none); >75% cleavage arrest at 0.5 μg/mL

Reported class-level cell-model response context

Target-specific IC50 not quantified; potency may vary

cytotoxicity antiproliferative cancer cell lines ingenol diterpenoids

Structural Specificity: The 2'E,4'E-Decadienoyl Configuration as a Key Differentiator

The target compound is defined by its specific 2'E,4'E-decadienoyl ester at the 3-O position and an acetyl group at the 20-O position. This exact configuration was assigned as a new geometric configuration in the 2002 isolation study, distinguishing it from its 2'E,4'Z isomer (compound 6) and non-acetylated analogs (compounds 3 and 4) [1]. The 2'E,4'E configuration is not a minor structural variation; it dictates the compound's three-dimensional conformation and, consequently, its interaction with molecular targets such as topoisomerase I [2].

Geometric Configuration
Context-dependent
2'E,4'E-decadienoyl at 3-O with 20-O-acetyl; distinct from 2'E,4'Z and non-acetylated analogs

Stereochemical control for SAR studies

Structural identity confirmed by NMR

structure-activity relationship geometric isomerism ingenol ester natural product

Analytical Purity and Identity: Use as a Reference Standard for Chromatographic Method Development

The compound is commercially available with a purity of ≥98% (HPLC) from specialized natural product vendors . It is explicitly marketed as an analytical standard for HPLC and a reference material for GC/MS analysis . This level of purity and intended use as a reference material distinguishes it from less rigorously characterized research-grade compounds and supports its application in quantitative analytical workflows.

Purity (Analytical)
Data to verify
≥98% (HPLC) as reference material

Supports method validation for quantification

Supplier-reported; verify COA

analytical standard HPLC GC/MS quality control

Optimal Procurement and Application Scenarios for 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol Based on Differential Evidence


Hypoxia-Dependent DNA Damage Response (DDR) Pathway Investigation

Procure 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol for studies requiring selective activation of ATR-mediated P53 phosphorylation and HIF-1α accumulation under hypoxic conditions. This compound's unique 2'E,4'E configuration confers a distinct DDR activation profile compared to the 2'E,4'Z isomer, as demonstrated in Panc-1 pancreatic cancer cells [1]. Use this compound to dissect the interplay between P53, HIF-1α, and PD-L1 in tumor hypoxia models, particularly where topoisomerase I inhibition is a mechanistic focus [1].

Structure-Activity Relationship (SAR) Studies of Ingenol Diterpenoids

Utilize this compound as a defined geometric isomer in SAR panels to elucidate the impact of the 2'E,4'E-decadienoyl configuration on biological activity. The compound's new geometric configuration assignment [2] makes it a critical reference point when comparing against the 2'E,4'Z isomer (compound 6) or non-acetylated analogs (compounds 3 and 4). Such SAR studies are essential for rational design of ingenol-based therapeutics with improved selectivity for hypoxia-specific targets [1].

Analytical Method Development for Euphorbia kansui-Derived Products

Source this compound as a high-purity (≥98%) reference standard for the development and validation of HPLC or GC/MS methods aimed at quantifying ingenol diterpenoids in botanical extracts or traditional medicine formulations . Its well-defined structure and commercial availability as an analytical standard ensure method accuracy and reproducibility, which are prerequisites for quality control in phytopharmaceutical research.

Comparative Oncology Research: Ingenane vs. Jatrophane Diterpenoids

Incorporate this compound into comparative studies designed to differentiate the cytotoxic mechanisms of ingenane-type versus jatrophane-type diterpenoids. While the compound's specific IC50 values require further quantification, class-level evidence indicates that ingenane diterpenoids exhibit significantly higher antiproliferative activity than jatrophane analogs [3], and the target compound's activity in Xenopus cleavage arrest assays (0.5 μg/mL) provides a baseline for experimental design [2].

Application
Selection Property
Validation Focus
Hypoxia DDR pathway studies
2'E,4'E geometric configuration
ATR-mediated P53/HIF-1α endpoint review
SAR of ingenol diterpenoids
Stereochemical identity
Isomer-specific pathway response context
Analytical method development
High-purity reference standard
HPLC/GC-MS quantification accuracy
Cytotoxicity class comparison
Ingenane vs jatrophane diterpenoid
Antiproliferative endpoint review
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